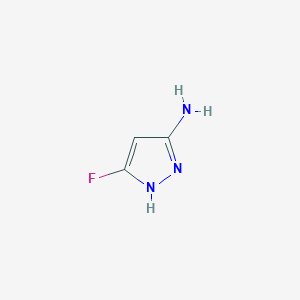

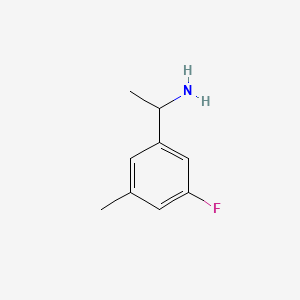

![molecular formula C6H11NO B1396204 (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole CAS No. 55129-05-0](/img/structure/B1396204.png)

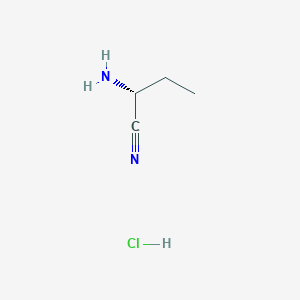

(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

Vue d'ensemble

Description

“(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole” is a chemical compound with the empirical formula C13H19ClN2 . It’s a solid substance and its molecular weight is 238.76 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

The molecular structure of “(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole” can be represented by the SMILES stringCC1=CC=C (C=C1)N2C [C@]3 ( [H])CNC [C@]3 ( [H])C2.Cl . This indicates the presence of a pyrrole ring and a chlorine atom in the structure . Chemical Reactions Analysis

Pyrrole, a key component of “(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole”, is known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis

“(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole” is a solid substance . Its molecular weight is 238.76 . The compound’s InChI code is1S/C13H18N2.ClH/c1-10-2-4-13 (5-3-10)15-8-11-6-14-7-12 (11)9-15;/h2-5,11-12,14H,6-9H2,1H3;1H/t11-,12+; .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- A study by Verboom et al. (2010) explored the synthesis of related compounds, demonstrating intramolecular formation of annulated tetrahydrofuran rings, which is key for understanding similar molecular structures (Verboom et al., 2010).

- Sarıpınar et al. (2007) conducted reactions with pyrrole-2,3-diones to yield derivatives including furo[2,3-b]quinoxaline, furthering knowledge on the synthetic versatility of related compounds (Sarıpınar et al., 2007).

- Research by Beaupré et al. (2012) synthesized conjugated polymers based on furo[3,4-c]pyrrole-4,6-dione, revealing significant insights into their electrooptical properties, which are crucial for applications like solar cells (Beaupré et al., 2012).

Chemical Reactions and Mechanisms

- Mataka et al. (1985) determined the crystal structure of a closely related compound, providing foundational knowledge for the structural analysis of similar molecules (Mataka et al., 1985).

- In a study by Francisco et al. (2007), the synthesis of 2-amino-C-glycosides via a tandem hydrogen atom transfer–radical oxidation–nucleophilic cyclization mechanism was explored, contributing to the understanding of complex chemical reactions involving similar structures (Francisco et al., 2007).

Material Science and Engineering

- Najari et al. (2015) studied polymers based on thieno[3,4‐c]pyrrole‐4,6‐dione derivatives, including furo[3,4‐c]pyrrole-4,6‐dione, for their application in organic bulk heterojunction solar cells, highlighting the material's potential in renewable energy technology (Najari et al., 2015).

Pharmacological Research

- Ghosh and Robinson (2019) reported on the synthesis of optically pure hexahydro-4H-furo[2,3-b]pyran-4-ol, a structurally similar compound with high affinity as a P2 ligand for HIV-1 protease inhibitors, indicating potential pharmacological applications (Ghosh & Robinson, 2019).

Safety And Hazards

The safety data sheet for “(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole” suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . Contact with skin and eyes should be avoided, and it should not be breathed in .

Propriétés

IUPAC Name |

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQVXVKQOPZRBJ-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COC[C@@H]2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717651 | |

| Record name | (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole | |

CAS RN |

55129-05-0 | |

| Record name | (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

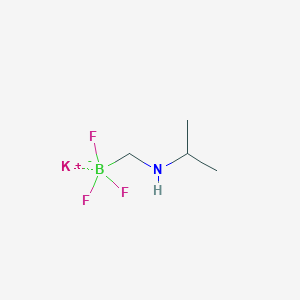

![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)

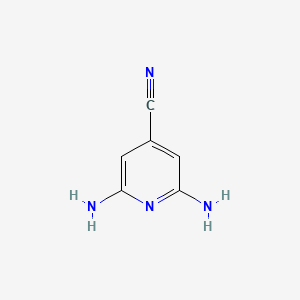

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)